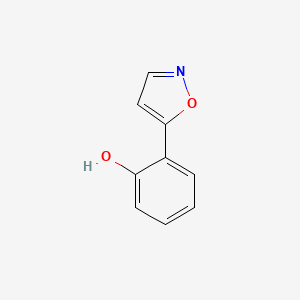

2-(5-Isoxazolyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXTIAEVFSDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425715 | |

| Record name | Phenol, 2-(5-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61348-47-8 | |

| Record name | Phenol, 2-(5-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(5-Isoxazolyl)phenol" IUPAC name and synonyms

An In-Depth Technical Guide to 2-(5-Isoxazolyl)phenol

Chemical Identity and Nomenclature

IUPAC Name: 2-(1,2-oxazol-5-yl)phenol[1]

Synonyms:

Physicochemical Properties

This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1][2][3][7] |

| Molecular Weight | 161.16 g/mol | [1][3][7] |

| CAS Number | 61348-47-8 | [1][2][3][7] |

| Melting Point | 182-188 °C | [3][7] |

| Appearance | Pale yellow crystals | [3][7] |

| Purity | ≥ 98% (HPLC) | [3][7] |

| PubChem CID | 578506 | [1][3][7] |

| MDL Number | MFCD00218653 | [3][7] |

| Storage Conditions | Store at 0-8°C | [3][7] |

Biological Activity and Applications

This compound is a versatile heterocyclic compound with significant biological activity, making it a compound of interest in pharmaceutical and agrochemical research.[3][6] Its isoxazole ring is a key structural feature that facilitates interactions with biological systems.[3][6]

Key research applications include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[3][7] Research has highlighted its potential in developing novel therapeutic agents with anti-inflammatory and antimicrobial properties.[3][6]

-

Agrochemicals: The compound is utilized in the formulation of agrochemicals for pest control and crop protection.[3][7]

-

Organic Synthesis: Due to its stability and reactivity, it is a valuable building block in organic synthesis for creating more complex molecules.[3]

-

Biological Research: Researchers use it to investigate biological pathways and mechanisms, which can offer insights into cellular processes and identify potential therapeutic targets.[3]

Experimental Protocols

Synthesis of Related Isoxazole Derivatives

A general two-step method for the synthesis of novel isoxazole derivatives carrying a phenol moiety has been described.[8] This process provides a framework for creating a library of related compounds for further study.

Step 1: Claisen-Schmidt Condensation

-

2-Hydroxyacetophenone is reacted with various aromatic aldehydes.

-

This reaction proceeds via a Claisen-Schmidt condensation to produce α,β-unsaturated ketones (chalcones).[8]

Step 2: Cyclization

-

The resulting chalcones are then cyclized with hydroxylamine hydrochloride in an ethanol solvent.

-

This step yields the final isoxazole derivatives.[8]

-

The structures of the synthesized compounds are typically confirmed using spectral analysis techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[8]

Antimicrobial Activity Assay

The antimicrobial efficacy of synthesized isoxazole derivatives can be evaluated using established methods.[8]

Method: Cup-Plate Agar Diffusion Method

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the target microorganism (e.g., B. subtilis, S. aureus, E. coli, C. albicans, A. niger).

-

Create uniform wells (cups) in the agar using a sterile borer.

-

Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

-

Include positive controls (standard antibiotics/antifungals) and a negative control (solvent alone).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Logical Relationships and Applications

The core structure of this compound serves as a foundation for diverse applications, stemming from its inherent chemical properties and biological activity.

References

- 1. This compound | C9H7NO2 | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Isoxazol-5-yl)phenol Price at Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol

CAS Number: 61348-47-8

Chemical Structure:

-

Molecular Formula: C₉H₇NO₂

-

SMILES: c1ccc(c(c1)O)c2ccno2

-

InChI Key: DBDXTIAEVFSDNN-UHFFFAOYSA-N

This guide provides a comprehensive overview of 2-(5-Isoxazolyl)phenol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and putative biological activities.

Physicochemical Properties

This compound is a solid, pale yellow crystalline substance at room temperature.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 61348-47-8 | [1] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 182-188 °C | [1] |

| Appearance | Pale yellow crystals | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for isoxazole derivatives involves a two-step process.[3] This process begins with a Claisen condensation reaction, followed by cyclization with hydroxylamine. A patent also describes a general method for preparing this compound derivatives by treating a precursor compound with a hydroxylamine salt.[4]

A generalized experimental workflow for the synthesis of a related isomer, which could be adapted for this compound, is presented below.

Caption: Generalized synthetic workflow for isoxazole derivatives.

Experimental Protocol (Adapted from related synthesis)

Step 1: Synthesis of α,β-Unsaturated Ketone (Chalcone Intermediate)

-

Dissolve 2-hydroxyacetophenone and a suitable aldehyde in ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of this compound

-

Reflux a mixture of the synthesized chalcone intermediate and hydroxylamine hydrochloride in ethanol.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.[3]

Potential Biological Activities

While specific quantitative data for the biological activities of this compound are limited in the available literature, the isoxazole and phenol moieties are present in numerous compounds with established pharmacological properties.[3][5] The compound is suggested to be an intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurodegenerative diseases and is also explored for its potential anti-inflammatory and antimicrobial applications.[1]

Putative Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory effects, with a key mechanism being the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, phenolic compounds can suppress the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation) This assay provides a preliminary screening for anti-inflammatory activity.[3]

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Use a standard anti-inflammatory drug (e.g., Ibuprofen) as a positive control.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Putative Antimicrobial Activity

Isoxazole derivatives have been widely studied for their antimicrobial properties against a range of bacterial and fungal strains.[3] The specific activity of this compound has not been detailed, but a general protocol for assessing antimicrobial efficacy is provided below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-plate Method) This is a common method for screening the antimicrobial activity of compounds.[3]

-

Prepare nutrient agar plates and seed them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells (cups) in the agar using a sterile cork borer.

-

Add a defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Summary and Future Directions

This compound is a versatile heterocyclic compound with a confirmed chemical structure and CAS number. While it is cited as a valuable intermediate in various chemical syntheses, detailed public data on its specific biological activities and mechanisms of action are currently sparse. The provided synthetic and biological assay protocols are based on established methods for structurally related compounds and offer a foundational framework for further investigation.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antimicrobial activities, determining IC₅₀ and MIC values.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

-

Performing spectroscopic analysis, including ¹H and ¹³C NMR, to provide a complete characterization profile.

Such studies will be crucial in fully defining the therapeutic and industrial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 4. AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

"2-(5-Isoxazolyl)phenol" physical and chemical properties

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol

Introduction

This compound, also known by its synonym 5-(2-Hydroxyphenyl)isoxazole, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol ring linked to an isoxazole moiety, makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for its biological activities.[1][2] Researchers in pharmaceutical development and agrochemical formulation utilize this compound for its potential anti-inflammatory and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

General Properties

| Property | Value | Reference |

| CAS Number | 61348-47-8 | [1][2][5] |

| Molecular Formula | C₉H₇NO₂ | [1][2][5] |

| Molecular Weight | 161.16 g/mol | [1][2][5] |

| IUPAC Name | 2-(1,2-oxazol-5-yl)phenol | [5] |

| Synonyms | 5-(2-Hydroxyphenyl)isoxazole, 2-(Isoxazol-5-yl)phenol | [1][2][5] |

| PubChem CID | 578506 | [1][2][5] |

Physical Properties

| Property | Value | Reference |

| Appearance | Pale yellow crystals | [1][2] |

| Melting Point | 182-188 °C | [1][2][4] |

| Purity | ≥ 97-98% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C or ambient temperature. | [1][2] |

Predicted Spectroscopic Data

While detailed experimental spectra are proprietary, predicted data provides insight into the structural features of the molecule.

| Spectroscopic Data | Predicted Values |

| XlogP | 1.7 |

| Monoisotopic Mass | 161.047678466 Da |

| ¹H NMR | Aromatic protons (phenol & isoxazole rings): ~7-8 ppm; Phenolic -OH proton: ~3-8 ppm.[6][7] |

| ¹³C NMR | Carbon adjacent to -OH group: ~50-80 ppm.[7] |

| IR Spectroscopy | Broad O-H stretch: ~3500 cm⁻¹; Aromatic C=C bands: ~1500-1600 cm⁻¹; C-O stretch: ~1000-1200 cm⁻¹.[6][7] |

Predicted data from PubChem and general spectroscopic principles for phenols.[5]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

| Hazard Class | GHS Classification |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. |

Data aggregated from GHS information provided to the ECHA C&L Inventory.[5]

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and analysis of this compound based on established chemical literature.

Synthesis Protocol: Two-Step Method

A common route for synthesizing isoxazole derivatives involves a Claisen-Schmidt condensation followed by a cyclization reaction.[3]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve 2-hydroxyacetophenone and a suitable aromatic aldehyde in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the α,β-unsaturated ketone (chalcone).

-

Filter, wash the solid with water, and dry.

-

-

Step 2: Isoxazole Formation (Cyclization)

-

Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent such as ethanol.[3]

-

A base (e.g., sodium acetate or pyridine) is often added to neutralize the HCl salt.

-

Monitor the reaction by TLC. Upon completion, cool the mixture.

-

The product, this compound, may precipitate upon cooling or after the addition of water.

-

Filter the solid, wash with a cold solvent, and dry.

-

A patented alternative involves treating a precursor compound with a hydroxylamine salt to form the isoxazole ring.[8]

Purification Protocol: Flash Column Chromatography

Crude this compound can be purified to high levels using standard chromatographic techniques.

-

Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

-

Column Packing : Prepare a silica gel column using a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Loading : Carefully load the adsorbed product onto the top of the packed column.

-

Elution : Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

-

Fraction Collection : Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Methods

The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic and chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.[1][2] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at the compound's λmax.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the phenolic -OH group and the aromatic rings.[3]

Applications and Biological Activity

This compound is a versatile building block in several areas of chemical research and development.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory and neurodegenerative diseases.[1][2][4] The isoxazole ring is a common motif in pharmacologically active compounds.

-

Agrochemicals : The compound is used in the formulation of pesticides and other crop protection agents.[1][2][4]

-

Biological Research : It is utilized as a tool to study various biological pathways and mechanisms, which can help identify new therapeutic targets.[1][2] Research has highlighted its potential in developing new anti-inflammatory and antimicrobial agents.[1][2][3]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis, analysis, and application logic for this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical validation of this compound.

Caption: Conceptual pathway for the application of the scaffold in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H7NO2 | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(5-Isoxazolyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Isoxazolyl)phenol, a molecule of interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a phenol ring linked to an isoxazole heterocycle—this compound presents a unique spectroscopic fingerprint. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇NO₂ and a molecular weight of approximately 161.16 g/mol .[1] The molecule consists of a phenol ring substituted at the 2-position with a 5-isoxazolyl group. This arrangement influences the electronic environment of the atoms and, consequently, their spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific molecule are not widely available in public databases. The data presented here is a combination of predicted values from reliable sources and characteristic spectral features expected based on the analysis of similar phenolic and isoxazole-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | Isoxazole H-3 |

| ~7.5 - 7.2 | m | 2H | Aromatic CH |

| ~7.0 - 6.8 | m | 2H | Aromatic CH |

| ~6.5 | d | 1H | Isoxazole H-4 |

| ~5.0 - 6.0 | br s | 1H | Phenolic OH |

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Isoxazole C-5 |

| ~155 | Phenolic C-OH |

| ~150 | Isoxazole C-3 |

| ~130 - 115 | Aromatic CH |

| ~118 | Aromatic C-C(isoxazole) |

| ~102 | Isoxazole C-4 |

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3150 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 | Medium-Strong | C=N stretch (isoxazole) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1400 | Medium | C-O stretch (isoxazole) |

| ~1250 | Strong | C-O stretch (phenolic) |

Data is based on characteristic vibrational frequencies for phenolic and isoxazole moieties.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Adduct |

| 162.05 | [M+H]⁺ |

| 184.04 | [M+Na]⁺ |

| 160.04 | [M-H]⁻ |

| 161.05 | [M]⁺ |

Predicted data from PubChemLite indicates the expected mass-to-charge ratios for common adducts.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectral analysis would likely be performed using a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

A Technical Guide to 2-(5-Isoxazolyl)phenol: Physicochemical Properties and Methodologies for Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-(5-Isoxazolyl)phenol, also known as 5-(2-Hydroxyphenyl)isoxazole, is a solid, pale-yellow crystalline substance.[1] Its structure, featuring both a phenol group and an isoxazole ring, makes it a valuable building block in the synthesis of more complex molecules, particularly for therapeutic agents targeting inflammatory and neurodegenerative diseases.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 61348-47-8 | --INVALID-LINK--[2] |

| Molecular Formula | C₉H₇NO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK--[2] |

| Appearance | Pale yellow crystals | --INVALID-LINK--[1] |

| Melting Point | 182-188 °C | --INVALID-LINK--[1] |

| Purity | ≥ 97-98% (by HPLC) | --INVALID-LINK--, --INVALID-LINK--[1] |

| IUPAC Name | 2-(1,2-oxazol-5-yl)phenol | --INVALID-LINK--[2] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The definitive method for determining equilibrium solubility is the shake-flask technique. This protocol is adapted from standard methodologies used for other phenolic and isoxazole-containing compounds.[3][4][5]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound, solid

-

Selected solvent (e.g., water, ethanol, methanol, acetonitrile)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same temperature. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4][5] A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

References

The Rising Therapeutic Potential of Isoxazole-Phenol Hybrids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has spotlighted the significance of heterocyclic compounds, with isoxazole-phenol hybrids emerging as a particularly promising class of molecules. The strategic amalgamation of the versatile isoxazole ring and the biologically crucial phenol moiety has yielded a plethora of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into isoxazole-phenol hybrids, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of Isoxazole-Phenol Hybrids: A Modular Approach

The construction of isoxazole-phenol hybrids predominantly follows a modular and efficient synthetic strategy, primarily centered around the initial formation of a chalcone intermediate.

1.1. Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The cornerstone of this synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (containing the phenolic hydroxyl group, often protected) and an aromatic aldehyde. This reaction forges the α,β-unsaturated ketone system characteristic of chalcones.

1.2. Step 2: Cyclization to the Isoxazole Ring

The synthesized chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This step proceeds via a 1,3-dipolar cycloaddition-like mechanism to form the stable five-membered isoxazole ring, yielding the final isoxazole-phenol hybrid.

Below is a generalized experimental workflow for the synthesis of isoxazole-phenol hybrids.

Biological Activities and Quantitative Data

Isoxazole-phenol hybrids have demonstrated significant potential across several key therapeutic areas. The following sections summarize their primary biological activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

A prominent area of investigation for isoxazole-phenol hybrids is their potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

| Compound ID/Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-isoxazole hybrid 5a | Huh7 (Liver) | 0.7 | [4] |

| Indole-isoxazole hybrid 5a | Mahlavu (Liver) | 1.5 | [4] |

| Indole-isoxazole hybrid 5a | SNU475 (Liver) | 1.4 | [4] |

| Indole-isoxazole hybrid 5r | HepG2 (Liver) | 1.5 | [4] |

| Indole-isoxazole hybrid 5t | Huh7 (Liver) | 4.7 | [4] |

| Isoxazole-carboxamide 8 | HepG2 (Liver) | 0.84 | [5] |

| Isoxazole-hydrazone 10a | HepG2 (Liver) | 0.79 | [5] |

| Isoxazole-hydrazone 10c | HepG2 (Liver) | 0.69 | [5] |

| Isoxazole-carboxamide 2e | B16F1 (Melanoma) | 0.079 | [6] |

| Trifluoromethyl-isoxazole 2g | MCF-7 (Breast) | 2.63 | [7] |

| Trifluoromethyl-isoxazole 5 | MCF-7 (Breast) | 3.09 | [7] |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Mouse) | ~3.6 (2.5 µg/mL) | [8] |

| (2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one | Prostate | ~10.4 (5.1 µg/mL) | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole-phenol hybrids have shown promising activity against a range of bacteria and fungi.[9][10] Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole-oxazole hybrid 18a | S. pyogenes | 0.50 | [11] |

| Isoxazole-oxazole hybrid 18a, 18b | S. pneumoniae | 0.13 | [11] |

| Isoxazole-oxazole hybrid 18c | H. influenzae | 0.13 | [11] |

| Isoxazole-oxazole hybrid 19 | S. aureus | 2 | [11] |

| Isoxazole-oxazole hybrid 19 | MRSA | 2 | [11] |

| Isoxazole-oxazole hybrid 19 | E. faecalis | 4 | [11] |

| Isoxazole-oxazole hybrid 19 | E. coli | 8 | [11] |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | S. aureus | 6.25 | [12] |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | E. coli | 12.5 | [12] |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | C. albicans | 12.5 | [12] |

| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15,000 | [13] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30,000 | [13] |

Antioxidant Activity

Oxidative stress is implicated in a multitude of chronic diseases. The phenolic hydroxyl group in these hybrids endows them with potent antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative damage.[14][15]

| Compound ID/Series | Assay | IC₅₀ (µg/mL) | Reference |

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 | [14][16] |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 | [14][16] |

| α-Tocopherol-Isoxazole Hybrid 5c | DPPH | - (Highest antioxidant capacity) | [7] |

| Phenolic Thiazole 5a | ABTS | Lower than Ascorbic Acid | [17] |

| Phenolic Thiazole 5b | ABTS | Lower than Ascorbic Acid | [17] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole-phenol hybrids have demonstrated significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.[18][19]

| Compound ID/Series | Animal Model | % Inhibition of Edema | Reference |

| 4-(4-Phenyl-isoxazol-3-yl)-phenol (5c) | Carrageenan-induced paw edema (rat) | 75.56 (at 3h) | [18] |

| Isoxazole derivative 5b | Carrageenan-induced paw edema (rat) | 76.71 (at 3h) | [18] |

| Isoxazole derivative 5d | Carrageenan-induced paw edema (rat) | 72.32 (at 3h) | [18] |

| Indole-functionalized isoxazole 9d | Carrageenan-induced paw edema | 67.74 | [20] |

| Indole-functionalized isoxazole 9i | Carrageenan-induced paw edema | 77.42 | [20] |

| Isoxazole-oxazole hybrid 36 | T cell proliferation, IL-17 & IFN-γ production | IC₅₀ ≤ 0.01 µM | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazole-phenol hybrids stem from their interaction with various cellular targets and modulation of critical signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary anticancer mechanism of these hybrids is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of isoxazole-phenol hybrids are often attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of isoxazole-phenol hybrids, this section provides detailed methodologies for key experiments.

Synthesis of Isoxazole-Phenol Hybrids

4.1.1. General Procedure for Claisen-Schmidt Condensation

-

Dissolve equimolar amounts of a substituted hydroxyacetophenone and a substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

4.1.2. General Procedure for Isoxazole Formation

-

Dissolve the synthesized chalcone in ethanol.

-

Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate or potassium hydroxide.

-

Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the final isoxazole-phenol hybrid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the isoxazole-phenol hybrid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the isoxazole-phenol hybrid to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the isoxazole-phenol hybrid or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Perspectives

Isoxazole-phenol hybrids represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, antioxidant, and anti-inflammatory applications warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as elucidating the detailed molecular mechanisms of action for different biological targets. The development of advanced drug delivery systems for these hybrids could also improve their pharmacokinetic profiles and therapeutic outcomes. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource to accelerate the journey of isoxazole-phenol hybrids from promising lead compounds to potential clinical candidates.

References

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening [mdpi.com]

- 18. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Rationale Design, Synthesis, Pharmacological and In‐silico Investigation of Indole‐Functionalized Isoxazoles as Anti‐inflammatory Agents | CoLab [colab.ws]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(5-Isoxazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the heterocyclic compound 2-(5-Isoxazolyl)phenol. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes the existing research on structurally related isoxazole and phenol derivatives to elucidate its probable mechanisms of action and therapeutic potential. The primary focus is on its promising anti-inflammatory and antimicrobial activities. This guide details the potential molecular targets, summarizes quantitative biological activity data from related compounds, provides detailed experimental protocols for assessing these activities, and visualizes the key signaling pathways involved.

Introduction

This compound is a unique chemical entity that combines a phenol ring with an isoxazole heterocycle. This structural arrangement is of significant interest in medicinal chemistry, as both phenol and isoxazole moieties are present in numerous biologically active compounds. The isoxazole ring is a versatile scaffold known for its role in a wide range of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The phenol group, a well-known pharmacophore, contributes to the antioxidant and antimicrobial activities of many natural and synthetic compounds.[2]

The convergence of these two pharmacophores in this compound suggests a high potential for multifaceted biological activity. This guide explores the most probable therapeutic targets of this compound based on the established activities of its close structural analogs. The primary therapeutic areas of focus are inflammation and microbial infections.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, asthma, cardiovascular diseases, and neurodegenerative disorders.[3] The anti-inflammatory potential of this compound can be inferred from the activities of its derivatives, which have been shown to target key enzymes in the inflammatory cascade.

Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes. Several novel isoxazole derivatives have been identified as potent and selective COX-2 inhibitors, suggesting that this compound may also share this mechanism.[5]

5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) pathway is another important branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[6] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.[1] Studies on isoxazole derivatives have demonstrated significant inhibitory activity against 5-LOX, indicating that this enzyme is a plausible target for this compound.[1][6]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Phenolic compounds are known to inhibit NF-κB activation through various mechanisms, including their antioxidant properties.[8] Given its phenolic moiety, this compound is likely to modulate this critical inflammatory pathway.

Potential Therapeutic Targets in Microbial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Both isoxazole and phenol-containing compounds have a long history of use as antimicrobial agents.

Bacterial Cell Wall and Membrane Integrity

Phenolic compounds can exert antimicrobial effects by disrupting bacterial cell membranes and denaturing essential proteins.[2] The isoxazole ring can also contribute to antimicrobial activity. Derivatives of this compound have shown activity against a range of bacteria, suggesting that the parent compound could act by compromising bacterial structural integrity.

Specific Bacterial Enzymes

While broad-spectrum membrane disruption is a likely mechanism, more specific enzymatic targets within bacteria may also be affected. The exact intracellular targets would require further investigation but could include enzymes involved in essential metabolic pathways.

Quantitative Biological Activity Data of Structurally Related Compounds

Table 1: In Vitro COX-2 Inhibitory Activity of Isoxazole Derivatives [5]

| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| C3 | Pyrimidinone-isoxazole derivative | 0.93 ± 0.01 | 24.26 |

| C5 | Furan-isoxazole-pyrimidinone derivative | 0.85 ± 0.04 | 41.82 |

| C6 | Phenyl-isoxazole-pyrimidinone derivative | 0.55 ± 0.03 | 61.73 |

Table 2: In Vitro 5-LOX Inhibitory Activity of Isoxazole Derivatives [1][6]

| Compound ID | Structure | 5-LOX IC₅₀ (µM) |

| C3 | Isoxazole derivative | 8.47 |

| C5 | Isoxazole derivative | 10.48 |

| C6 | Isoxazole derivative | Not specified, but noted as most potent |

Table 3: In Vitro Antimicrobial Activity of an Isoxazolylnaphthoquinone Imine [9]

| Compound | Microorganism | MIC (µg/mL) |

| 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine | Staphylococcus aureus ATCC 25923 | > 128 (Resistant) |

| 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine | Staphylococcus aureus ATCC 29213 | Inhibited |

| 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine | Clinical isolates of Staph. aureus (30) | Inhibited |

Note: The exact MIC value for the inhibited strains was not specified in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Anti-inflammatory Assays

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C.

-

Prepare a 10x stock solution of the test compound (this compound) in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of Arachidonic Acid (substrate) by reconstituting in ethanol, followed by dilution in assay buffer.

-

Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Procedure:

-

Add 10 µL of the diluted test compound to the sample wells of a 96-well white opaque plate.

-

Add 10 µL of assay buffer to the Enzyme Control wells and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.

-

Add 80 µL of the Reaction Mix to all wells.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition of the test compound relative to the Enzyme Control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against a range of test compound concentrations.

-

-

Reagent Preparation:

-

Reconstitute the 5-LOX enzyme and store in aliquots at -20°C.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare the Reaction Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

-

Prepare the LOX Substrate solution.

-

-

Assay Procedure:

-

Add 2 µL of the test compound solution to the wells of a 96-well white plate.

-

Add 2 µL of solvent for the "Solvent Control" and 2 µL of a known 5-LOX inhibitor (e.g., Zileuton) for the "Inhibitor Control".

-

Add 38 µL of LOX Assay Buffer to each well.

-

Add 40 µL of the Reaction Mix to each well and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the LOX Substrate solution to each well.

-

Immediately read the fluorescence (Excitation = 500 nm, Emission = 536 nm) in kinetic mode every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

-

Determine the percent inhibition and calculate the IC₅₀ value as described for the COX assay.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

-

-

Assay Procedure:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.

-

After a 1-hour pre-incubation with the test compound, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

-

Lyse the cells using a lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Measure the β-galactosidase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Calculate the percent inhibition of NF-κB activation by the test compound relative to the stimulated control.

-

Determine the IC₅₀ value.

-

Antimicrobial Assays

-

Preparation of Reagents and Inoculum:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final testing concentration.

-

-

Assay Procedure:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

-

Preparation of Agar Plates and Inoculum:

-

Prepare nutrient agar plates.

-

Prepare a standardized bacterial inoculum (0.5 McFarland).

-

Evenly spread the bacterial inoculum over the surface of the agar plates.

-

-

Assay Procedure:

-

Create uniform wells (cups) in the agar using a sterile borer.

-

Add a fixed volume of the test compound solution at a known concentration into the wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Potential inhibition of COX-2 and 5-LOX pathways by this compound.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflows

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for drug discovery, with potential therapeutic applications in the treatment of inflammatory diseases and microbial infections. The most likely molecular targets include key enzymes in the inflammatory cascade, such as COX-2 and 5-LOX, and the central inflammatory signaling pathway, NF-κB. Furthermore, its chemical structure is conducive to antimicrobial activity.

To fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies on this compound to determine its IC₅₀ and MIC values against a panel of inflammatory markers and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its impact on specific signaling pathways and enzyme kinetics.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in relevant animal models of inflammation and infection.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The convergence of promising biological activities and a synthetically accessible scaffold makes this compound a compelling starting point for the development of novel therapeutic agents.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bowdish.ca [bowdish.ca]

- 7. pdb.apec.org [pdb.apec.org]

- 8. Microbiological assay | PPTX [slideshare.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(5-Isoxazolyl)phenol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and chitin synthesis inhibitory activities.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves a two-step process initiated by a Claisen-Schmidt condensation, followed by the cyclization of the resulting chalcone intermediate.

General Synthesis Workflow

The overall synthetic scheme can be visualized as a two-stage process, starting from readily available precursors.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize key quantitative data from various studies.

Anti-inflammatory Activity: COX Inhibition

A significant mechanism of anti-inflammatory action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.

| Compound ID | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| C1 | 4-F-Ph | 80.54 ± 2.11 | 0.85 ± 0.04 | 94.75 |

| C2 | 4-Cl-Ph | 65.43 ± 1.87 | 0.92 ± 0.03 | 71.12 |

| C3 | 4-Br-Ph | 22.56 ± 0.88 | 0.93 ± 0.01 | 24.26 |

| C4 | 2,4-di-Cl-Ph | 8.89 ± 0.54 | 1.10 ± 0.05 | 8.08 |

| C5 | 2-Furyl | 35.56 ± 1.01 | 0.85 ± 0.04 | 41.84 |

| C6 | 2-Thienyl | 55.43 ± 1.54 | 0.90 ± 0.02 | 61.59 |

| Data presented as mean ± SEM (n=3). Selectivity index is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). |

Chitin Synthesis Inhibition

Certain derivatives have been identified as potent inhibitors of chitin synthesis, a crucial process in insects.

| Compound ID | Substituent (R at para-position of 3-phenyl ring) | IC₅₀ (µM) |

| 1 | H | 0.13 |

| 2 | F | 0.08 |

| 3 | Cl | 0.07 |

| 4 | Br | 0.09 |

| 5 | I | 0.25 |

| 6 | CH₃ | 0.06 |

| 7 | C₂H₅ | 0.07 |

| 8 | n-C₃H₇ | 0.08 |

| 9 | i-C₃H₇ | 0.15 |

| 10 | n-C₄H₉ | 0.09 |

| 11 | t-C₄H₉ | >10 |

| 12 | OCH₃ | 0.22 |

| Activity measured against Chilo suppressalis. |

Antimicrobial Activity

Various this compound derivatives have been screened for their activity against bacterial and fungal strains.

| Compound ID | Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| TPI-2 | 4-OCH₃ | 50 | 50 | 100 | 100 | 100 |

| TPI-5 | 4-Cl | 50 | 100 | 50 | 100 | 100 |

| TPI-14 | 2,4-di-Cl | 100 | 50 | 50 | 50 | 50 |

| MIC: Minimum Inhibitory Concentration. |

Mechanism of Action: Signaling Pathways

Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of phenolic compounds, including this compound derivatives, are often attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Review of synthesis methods for isoxazole compounds

An In-depth Technical Guide to the Synthesis of Isoxazole Compounds

Introduction

Isoxazoles, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their unique structural and electronic properties make them indispensable in the synthesis of biologically active molecules.[3] The isoxazole ring is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[4][5] The versatility of the isoxazole scaffold allows for extensive structural modifications, enabling the development of novel therapeutic agents with a broad spectrum of activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the isoxazole core, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. It details the most prevalent and robust synthetic routes, provides specific experimental protocols, presents quantitative data for comparative analysis, and illustrates the core chemical transformations.

Core Synthetic Strategies

The construction of the isoxazole ring can be broadly categorized into two primary approaches: [3+2] cycloaddition reactions and condensation reactions. Recent advancements have also introduced novel catalytic and green chemistry methods to improve efficiency and sustainability.

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most widely used and versatile method for isoxazole synthesis.[6][7] This reaction forms two new bonds in a single step, providing direct access to 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles with high regioselectivity.[6][8]

A key challenge is the instability of nitrile oxides, which are prone to dimerization.[9] Therefore, they are almost always generated in situ from stable precursors. Common methods for generating nitrile oxides include:

-

Dehydrohalogenation of Hydroximoyl Chlorides: Treating hydroximoyl chlorides (generated from aldoximes and a chlorinating agent like N-chlorosuccinimide, NCS) with a non-nucleophilic base such as triethylamine (TEA).[9][10]

-

Oxidation of Aldoximes: Using oxidants like sodium hypochlorite (NaOCl) or chloramine-T.[6][7]

-

Dehydration of Primary Nitro Compounds: Effected by bases in the presence of the alkyne dipolarophile.[8]

The overall workflow involves the generation of the nitrile oxide intermediate which then undergoes a cycloaddition with an alkyne to form the isoxazole ring.

This cycloaddition is a powerful tool, with modern variations using copper(I) catalysts to control regioselectivity, particularly in "click chemistry" applications.[8][11]

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and fundamental method for synthesizing isoxazoles, often referred to as the Claisen isoxazole synthesis.[12][13] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[13][14]

A significant challenge with this method when using unsymmetrical 1,3-dicarbonyls is the potential formation of a mixture of regioisomers.[12] However, regiochemical control can often be achieved by carefully selecting the reaction conditions (e.g., solvent, use of Lewis acids) and the structure of the substrates.[12]

Reaction of α,β-Unsaturated Carbonyls with Hydroxylamine

The reaction of α,β-unsaturated ketones, particularly chalcones, with hydroxylamine hydrochloride provides another robust route to isoxazoles (specifically, 4,5-dihydroisoxazoles or isoxazolines, which can be aromatized).[7][15] The process involves a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration.[16][17]

This method is widely employed due to the ready availability of chalcones, which are easily synthesized via Claisen-Schmidt condensation.[16]

Green Synthetic Approaches

In line with the principles of sustainable chemistry, several eco-friendly methods for isoxazole synthesis have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.[18][19]

-

Ultrasound-Assisted Synthesis: Sonochemistry can significantly accelerate reaction rates and improve yields under milder conditions.[18][19] Acoustic cavitation creates localized high-pressure and high-temperature spots, facilitating the chemical transformation.[19]

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes compared to conventional heating.[19]

-

Aqueous Media: Performing reactions in water as a solvent avoids the use of volatile and often toxic organic solvents.[3][19]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported synthetic protocols, allowing for a direct comparison of their efficiency.

Table 1: 1,3-Dipolar Cycloaddition Approaches

| Precursors | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydroxyimidoyl chloride + Terminal alkyne | Cu/Al₂O₃ | Ball-milling (solvent-free) | 60 min | RT | 65-95 | [20] |

| Aromatic aldehyde + 4-Alkynyl sinomenine | TEA / NCS | DMF | 12 h | RT | 75-92 | [10] |

| Aldoxime + Alkyne | NaOCl / TEA | - | 40 min | RT | - | [6] |

| Aldoxime + Propargyl ester | CuSO₄ / Na-ascorbate | - | - | Ambient | Good |[11] |

Table 2: Condensation and Green Chemistry Approaches

| Reactants | Method | Catalyst/Medium | Time | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chalcone + NH₂OH·HCl | Conventional Reflux | KOH / Ethanol | 12 h | Reflux | 45-63 | [16] |

| Aldehyde, β-ketoester, NH₂OH·HCl | Ultrasound | Vitamin B1 / Water | 30 min | 20 | 92 | [19] |

| Aldehyde, β-ketoester, NH₂OH·HCl | Conventional Stirring | Vitamin B1 / Water | 5 h | 20 | 65 | [19] |

| Aldehyde, β-ketoester, NH₂OH·HCl | Ultrasound | Pyruvic Acid / Water | 45-60 min | 60 | 88-95 | [17] |

| Chalcone-quinoxaline + NH₂OH·HCl | Ultrasound | NaOAc / Ethanol | 85 min | 50 | - |[17] |

Experimental Protocols

This section provides detailed methodologies for key synthesis experiments cited in the literature.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole from a Chalcone[16]

This protocol describes the synthesis of 3-(2-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)isoxazole.

-

Reactants: A mixture of the corresponding chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is prepared in ethyl alcohol (30 mL).

-

Reaction: 40% potassium hydroxide (KOH) solution (5 mL) is added to the mixture. The solution is then refluxed for 12 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into crushed ice. The product is extracted with diethyl ether (3 x 30 mL).

-

Purification: The solvent is evaporated to yield the crude product. The final compound is purified by column chromatography using a gradient of n-hexane and ether as the eluent.

-

Yield: The reported yield for this specific compound was 63%.[16]

Protocol 2: Ultrasound-Assisted Green Synthesis in Water[19]

This protocol details the vitamin B1-catalyzed three-component synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

-

Reactants: In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

-

Reaction: Place the flask in an ultrasonic bath (e.g., 40 kHz, 300 W), ensuring the water level in the bath is the same as the level of the reaction mixture. Irradiate the mixture with ultrasound at 20°C for 30 minutes.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, the solid product precipitates out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford the pure compound.

-

Yield: The reported yield for a similar reaction with 4-chlorobenzaldehyde was 92%.[19]

Protocol 3: In situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition[10]

This protocol outlines the key steps for synthesizing a sinomenine isoxazole derivative.

-

Step 1 (Aldoxime formation): An aromatic aldehyde is treated with hydroxylamine hydrochloride and then a sodium carbonate solution to form the corresponding aldehyde oxime.

-

Step 2 (Hydroximoyl chloride formation): The aldehyde oxime is reacted with N-chlorosuccinimide (NCS) to afford the aryl hydroximino chloride intermediate.

-

Step 3 (Nitrile oxide generation and cycloaddition): The aryl hydroximino chloride is dissolved in DMF. Triethylamine (TEA) is added dropwise to generate the 1,3-dipole (nitrile oxide) in situ. The alkyne-substituted substrate (4-alkynyl sinomenine) is then added to the mixture, initiating the 1,3-dipolar cycloaddition reaction to yield the final isoxazole product.

Conclusion

The synthesis of isoxazoles is a well-established field with a rich variety of methodologies available to chemists. The classical [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyls or α,β-unsaturated ketones with hydroxylamine remain the most prevalent and reliable strategies.[6][7][12] These methods offer broad substrate scope and good yields. Furthermore, the emergence of green chemistry techniques, such as ultrasound- and microwave-assisted syntheses in aqueous media, presents a significant advancement, offering enhanced efficiency, reduced environmental impact, and operational simplicity.[18][19] The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired scale and sustainability of the process. The continued development of novel synthetic strategies promises to further expand the accessibility and application of this vital heterocyclic scaffold in drug discovery and materials science.[1][2]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijpca.org [ijpca.org]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. eresearchco.com [eresearchco.com]

- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]